molecular formula C25H26O9 B114225 4-O-Butanoyl-4'-demethylpodophyllotoxin CAS No. 153448-17-0

4-O-Butanoyl-4'-demethylpodophyllotoxin

Cat. No. B114225
M. Wt: 470.5 g/mol
InChI Key: IZICVMOVTLJVDP-ANCALKEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Butanoyl-4'-demethylpodophyllotoxin, also known as 4'-DMB-1T, is a synthetic derivative of podophyllotoxin. It is a potent antimitotic agent and has shown promising results in cancer research.

Mechanism Of Action

4'-DMB-1T acts by inhibiting microtubule assembly, which is essential for cell division. It binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest at the G2/M phase. This ultimately leads to cell death.

Biochemical And Physiological Effects

4'-DMB-1T has been shown to induce apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of 4'-DMB-1T is its potent anticancer activity. It has shown promising results in preclinical studies, and its mechanism of action makes it a potential candidate for combination therapy with other anticancer agents. However, its low solubility in water and poor pharmacokinetic properties limit its use in clinical applications.

Future Directions

Future research on 4'-DMB-1T should focus on improving its pharmacokinetic properties, such as increasing its solubility and half-life. Additionally, combination therapy with other anticancer agents should be explored to enhance its efficacy. The development of targeted drug delivery systems could also improve its therapeutic potential. Finally, further studies on its anti-inflammatory properties could lead to its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 4'-DMB-1T is a promising synthetic derivative of podophyllotoxin with potent anticancer properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Future research should focus on improving its pharmacokinetic properties and exploring combination therapy with other anticancer agents. 4'-DMB-1T has the potential to be a valuable addition to the arsenal of anticancer agents available for the treatment of cancer.

Synthesis Methods

4'-DMB-1T can be synthesized by the reaction of podophyllotoxin with butyric anhydride in the presence of a catalyst. The product is then purified using chromatography techniques. The yield of the synthesis is around 50%.

Scientific Research Applications

4'-DMB-1T has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against multidrug-resistant cancer cells.

properties

CAS RN

153448-17-0

Product Name

4-O-Butanoyl-4'-demethylpodophyllotoxin

Molecular Formula

C25H26O9

Molecular Weight

470.5 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] butanoate

InChI

InChI=1S/C25H26O9/c1-4-5-20(26)34-24-14-9-17-16(32-11-33-17)8-13(14)21(22-15(24)10-31-25(22)28)12-6-18(29-2)23(27)19(7-12)30-3/h6-9,15,21-22,24,27H,4-5,10-11H2,1-3H3/t15-,21+,22-,24-/m0/s1

InChI Key

IZICVMOVTLJVDP-ANCALKEFSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

SMILES

CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

Canonical SMILES

CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

synonyms

4-O-butanoyl-4'-demethylpodophyllotoxin
BN 58705
BN-58705

Origin of Product

United States

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